(E)-1-(2-nitrostyryl)pyrrolidine
Description
(E)-1-(2-Nitrostyryl)pyrrolidine is a nitro-substituted pyrrolidine derivative characterized by a styryl group (a vinyl-linked aromatic ring) at the 2-position of the pyrrolidine ring. The (E)-configuration refers to the trans arrangement of substituents around the double bond in the styryl moiety. This structural feature imparts distinct electronic and steric properties, influencing its reactivity, stability, and biological interactions.
Properties
IUPAC Name |
1-[2-(2-nitrophenyl)ethenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)12-6-2-1-5-11(12)7-10-13-8-3-4-9-13/h1-2,5-7,10H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBVPFSOLOXTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709769 | |
| Record name | 1-[2-(2-Nitrophenyl)ethenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32989-69-8 | |
| Record name | 1-[2-(2-Nitrophenyl)ethenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60709769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-nitrostyryl)pyrrolidine typically involves the reaction of 2-nitrobenzaldehyde with pyrrolidine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-nitrostyryl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The styryl moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Oxidation: Potassium permanganate, chromium trioxide
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products Formed
Reduction: (E)-1-(2-aminostyryl)pyrrolidine
Oxidation: (E)-1-(2-nitrosostyryl)pyrrolidine, this compound
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
(E)-1-(2-nitrostyryl)pyrrolidine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-nitrostyryl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
The following analysis compares (E)-1-(2-nitrostyryl)pyrrolidine with structurally and functionally related pyrrolidine derivatives, focusing on molecular features, biological activities, and safety profiles.
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Substituent Effects: The nitrostyryl group in this compound likely enhances π-π interactions with biological targets, similar to chalcone derivatives, which exhibit anticancer and antimicrobial activities . In contrast, the dodecadienoyl chain in (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine may confer lipophilicity, impacting absorption and toxicity profiles . Fluorination (e.g., 3,3,4,4-tetrafluoro-pyrrolidine) improves metabolic stability without compromising potency, whereas D-proline substitution disrupts stereochemical compatibility, reducing activity .
Stereochemical Sensitivity: The (E)-configuration in styryl or dodecadienoyl groups optimizes spatial alignment for target binding.
Biological Activity: Pyrrolidine derivatives with diazenyl groups (e.g., 1-(4-[(E)-pyrrolidin-1-yldiazenyl]phenyl)ethanone) demonstrated broad-spectrum antibacterial activity, suggesting that the nitro group in this compound could similarly enhance antimicrobial effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-1-(2-nitrostyryl)pyrrolidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a nitroaldol (Henry) reaction between pyrrolidine and 2-nitrobenzaldehyde derivatives under basic conditions. Key steps include:
- Catalyst Selection : Use of K₂CO₃ or DBU to facilitate enolate formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve nitro group activation .
- Stereocontrol : The (E)-isomer is favored by slow addition of reagents to minimize kinetic byproducts .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane) isolates the pure (E)-isomer .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Verify the trans-configuration (J = 12–16 Hz for vinyl protons) and absence of impurities .
- IR Spectroscopy : Confirm nitro group absorption at ~1520 cm⁻¹ (asymmetric stretch) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
- Mass Spectrometry : ESI-MS or GC-MS confirms molecular ion peaks (e.g., m/z = 218.2 for [M+H]⁺) .
Q. What are the standard protocols for evaluating the compound’s stability under laboratory conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC .
- Storage Recommendations : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent nitro group reduction .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence the biological activity of this compound analogs?
- Methodological Answer :
- SAR Studies : Compare analogs with substituents at the nitrobenzene or pyrrolidine ring. For example:
- Nitro Position : 2-Nitro derivatives exhibit stronger enzyme inhibition than para-substituted analogs due to steric effects .
- Pyrrolidine Substitution : Methyl groups at the pyrrolidine nitrogen reduce solubility but enhance receptor binding .
- Biological Assays : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase) and molecular docking to correlate activity with structure .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Computational Modeling : Perform MD simulations to assess binding mode consistency across studies .
Q. How can computational methods guide the design of this compound derivatives with enhanced properties?
- Methodological Answer :
- DFT Calculations : Predict electronic effects of substituents on nitro group reactivity .
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., logP < 3) .
Q. What advanced techniques characterize the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cryo-EM/X-ray Crystallography : Resolve binding poses in enzyme active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
